molecular formula C9H8N2O2 B15123418 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1638764-37-0

1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B15123418
CAS No.: 1638764-37-0
M. Wt: 176.17 g/mol
InChI Key: BLDCSYARXOYZRP-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired pyrrolopyridine compound in moderate yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of FGFRs by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7-position. This structural feature enhances its ability to interact with biological targets and makes it a valuable compound for drug discovery.

Properties

CAS No.

1638764-37-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-7-8(11)6(9(12)13)2-4-10-7/h2-5H,1H3,(H,12,13)

InChI Key

BLDCSYARXOYZRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=CC(=C21)C(=O)O

Origin of Product

United States

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